Transketolase Substrate Affinity: D-Sedoheptulose 7-phosphate Exhibits Species-Dependent Km Ranging from 0.031 mM to 0.294 mM
D-Sedoheptulose 7-phosphate demonstrates quantifiable, species-dependent affinity as a substrate for transketolase (EC 2.2.1.1) in the reverse reaction direction. In Scheffersomyces stipitis (Pichia stipitis), the wild-type enzyme exhibits a Km of 0.031 mM for sedoheptulose 7-phosphate at pH 8.0 and 25°C [1]. This contrasts with the same enzyme's affinity for D-fructose 6-phosphate (Km = 0.029 mM) and D-xylulose 5-phosphate in the forward direction (Km = 0.183 mM with D-ribose 5-phosphate as cosubstrate) [1]. The H27A mutant enzyme shows a markedly reduced affinity for sedoheptulose 7-phosphate (Km = 0.294 mM), demonstrating the structural basis for substrate recognition [1].
| Evidence Dimension | Michaelis-Menten constant (Km) for transketolase substrate |
|---|---|
| Target Compound Data | Km = 0.031 mM (wild-type enzyme) |
| Comparator Or Baseline | D-fructose 6-phosphate: Km = 0.029 mM; D-xylulose 5-phosphate (forward): Km = 0.183 mM; Sedoheptulose 7-phosphate (H27A mutant): Km = 0.294 mM |
| Quantified Difference | ~9.5-fold higher Km for H27A mutant vs wild-type; ~5.9-fold lower affinity for xylulose 5-phosphate in forward direction vs sedoheptulose 7-phosphate in reverse direction |
| Conditions | Scheffersomyces stipitis transketolase, pH 8.0, 25°C, with D-ribose 5-phosphate as cosubstrate |
Why This Matters
Species-specific Km values guide experimental design when selecting an enzyme source; the 9.5-fold difference between wild-type and H27A mutant affinity provides a benchmark for validating enzyme preparation activity.
- [1] Hsu, L. J., Hsu, N. S., Wang, Y. L., Wu, C. J., & Li, T. L. (2016). Structural and biochemical interrogation on transketolase from Pichia stipitis for new functionality. Protein Engineering, Design and Selection, 29(11), 513-522. View Source
